molecular formula C15H12Cl2N2OS B4655176 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole

5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole

Cat. No. B4655176
M. Wt: 339.2 g/mol
InChI Key: YLDQJGBSSJDPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole, also known as CPTB, is a compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole works by binding to specific proteins and enzymes in cells, thereby modulating their activity. For example, 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole has been shown to bind to the catalytic subunit of CK2, inhibiting its activity and leading to a reduction in cell growth and proliferation. 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole has also been shown to bind to the regulatory subunit of protein phosphatase 2A, leading to an increase in its activity and a reduction in cancer cell growth.
Biochemical and Physiological Effects:
5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects in cells. For example, 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer cells by modulating the activity of various proteins and enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole in lab experiments is its specificity for certain proteins and enzymes, which allows researchers to investigate their function in a targeted manner. However, one limitation of using 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole. For example, further studies could investigate its potential as a therapeutic agent for cancer and other diseases. Additionally, research could focus on developing new analogs of 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole with improved properties, such as increased specificity or reduced toxicity. Finally, research could investigate the role of 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole in other biological processes beyond its current applications.

Scientific Research Applications

5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole has been widely used in scientific research as a tool to investigate the role of various proteins and enzymes in biological systems. For example, 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole has been used to study the function of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth and differentiation. 5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole has also been used to investigate the role of the enzyme protein phosphatase 2A in cancer and other diseases.

properties

IUPAC Name

6-chloro-2-[2-(2-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c16-10-5-6-12-13(9-10)19-15(18-12)21-8-7-20-14-4-2-1-3-11(14)17/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDQJGBSSJDPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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